Bexarotene Bexarotene Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene, also known as targretin or 3-methyl-ttneb, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Bexarotene is a drug which is used orally for the treatment of skin manifestations of cutaneous t-cell lymphoma (ctcl) in patients who are refractory to at least one prior systemic therapy. also used topically for the treatment of skin lesions in early (stage ia and ib) ctcl in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies. Bexarotene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bexarotene has been detected in multiple biofluids, such as urine and blood. Within the cell, bexarotene is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 153559-49-0
VCID: VC0521069
InChI: InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
SMILES: CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Molecular Formula: C24H28O2
Molecular Weight: 348.5 g/mol

Bexarotene

CAS No.: 153559-49-0

Inhibitors

VCID: VC0521069

Molecular Formula: C24H28O2

Molecular Weight: 348.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bexarotene - 153559-49-0

CAS No. 153559-49-0
Product Name Bexarotene
Molecular Formula C24H28O2
Molecular Weight 348.5 g/mol
IUPAC Name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Standard InChI InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Standard InChIKey NAVMQTYZDKMPEU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Appearance Off-white solid powder
Colorform Off-white to white powde
Melting Point 230-231 °C
Physical Description Solid
Description Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene, also known as targretin or 3-methyl-ttneb, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Bexarotene is a drug which is used orally for the treatment of skin manifestations of cutaneous t-cell lymphoma (ctcl) in patients who are refractory to at least one prior systemic therapy. also used topically for the treatment of skin lesions in early (stage ia and ib) ctcl in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies. Bexarotene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bexarotene has been detected in multiple biofluids, such as urine and blood. Within the cell, bexarotene is primarily located in the cytoplasm and membrane (predicted from logP).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Avoid exposing to high temperatures and humidity after the bottle is opened. Protect from light.
Solubility Insoluble in water and slightly soluble in vegetable oils and ethanol
In water, 9.5X10-4 mg/L at 25 °C (est)
1.49e-04 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-methyl-TTNEB
4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid
bexarotene
LG69 compound
LGD 1069
LGD-1069
LGD1069
Targretin
Vapor Pressure 3.5X10-9 mm Hg at 25 °C (est)
Reference 1: Scarisbrick JJ, Morris S, Azurdia R, Illidge T, Parry E, Graham-Brown R, Cowan R, Gallop-Evans E, Wachsmuth R, Eagle M, Wierzbicki AS, Soran H, Whittaker S, Wain EM. U.K. consensus statement on safe clinical prescribing of bexarotene for patients with cutaneous T-cell lymphoma. Br J Dermatol. 2013 Jan;168(1):192-200. doi: 10.1111/bjd.12042. Epub 2012 Dec 3. PubMed PMID: 22963233.
2: Qu L, Tang X. Bexarotene: a promising anticancer agent. Cancer Chemother Pharmacol. 2010 Jan;65(2):201-5. doi: 10.1007/s00280-009-1140-4. Epub 2009 Sep 24. Review. PubMed PMID: 19777233.
3: Gopaluni S, Perzova R, Abbott L, Farah R, Shrimpton A, Hutchison R, Poiesz BJ. CD8+ cutaneous T-cell lymphoma successfully treated with bexarotene: a case report and review of the literature. Am J Hematol. 2008 Sep;83(9):744-6. doi: 10.1002/ajh.21231. Review. PubMed PMID: 18615708.
4: Gniadecki R, Assaf C, Bagot M, Dummer R, Duvic M, Knobler R, Ranki A, Schwandt P, Whittaker S. The optimal use of bexarotene in cutaneous T-cell lymphoma. Br J Dermatol. 2007 Sep;157(3):433-40. Epub 2007 Jun 6. Review. PubMed PMID: 17553039.
5: Assaf C, Bagot M, Dummer R, Duvic M, Gniadecki R, Knobler R, Ranki A, Schwandt P, Whittaker S. Minimizing adverse side-effects of oral bexarotene in cutaneous T-cell lymphoma: an expert opinion. Br J Dermatol. 2006 Aug;155(2):261-6. Review. PubMed PMID: 16882161.
6: Querfeld C, Nagelli LV, Rosen ST, Kuzel TM, Guitart J. Bexarotene in the treatment of cutaneous T-cell lymphoma. Expert Opin Pharmacother. 2006 May;7(7):907-15. Review. PubMed PMID: 16634713.
7: Coors EA, Von den Driesch P. Treatment of mycosis fungoides with bexarotene and psoralen plus ultraviolet A. Br J Dermatol. 2005 Jun;152(6):1379-81. Review. PubMed PMID: 15949024.
8: Rigas JR, Dragnev KH. Emerging role of rexinoids in non-small cell lung cancer: focus on bexarotene. Oncologist. 2005 Jan;10(1):22-33. Review. PubMed PMID: 15632250.
9: Farol LT, Hymes KB. Bexarotene: a clinical review. Expert Rev Anticancer Ther. 2004 Apr;4(2):180-8. Review. PubMed PMID: 15056048.
10: Martin AG. Bexarotene gel: a new skin-directed treatment option for cutaneous T-cell lymphomas. J Drugs Dermatol. 2003 Apr;2(2):155-67. Review. PubMed PMID: 12852367.
PubChem Compound 82146
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator